(R)-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate
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Overview
Description
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound with the molecular formula C8H17NO7 and a molecular weight of 239.22 g/mol. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of ®-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.
Chemical Reactions Analysis
Types of Reactions: ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of chiral catalysts and as an additive in various chemical processes
Mechanism of Action
The mechanism of action of ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, binding to enzymes and receptors, thereby influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or catalytic effects .
Comparison with Similar Compounds
- ®-1-(Hydroxymethyl)propylamine
- ®-Tartaric acid
- ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (S-(R*,R*))-tartrate .
Comparison: Compared to its similar compounds, ®-(1-(Hydroxymethyl)propyl)ammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct chiral properties. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
14621-07-9 |
---|---|
Molecular Formula |
C8H17NO7 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
[(2R)-1-hydroxybutan-2-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m11/s1 |
InChI Key |
ZMEGDKGDGOQGDK-SRRYXMDWSA-N |
Isomeric SMILES |
CC[C@H](CO)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Related CAS |
26293-34-5 |
Origin of Product |
United States |
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